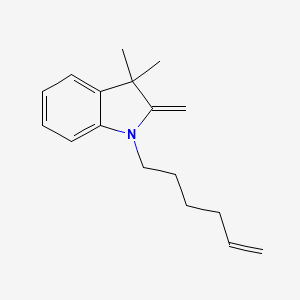
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with an aliphatic side chain
Méthodes De Préparation
The synthesis of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves several steps. One common method includes the reaction of 3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole with hex-5-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the aliphatic side chain, using reagents such as alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indoles, ketones, and alcohols.
Applications De Recherche Scientifique
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with similar compounds such as:
Hex-5-en-1-yl methanesulfonate: This compound has a similar aliphatic side chain but differs in its functional groups and reactivity.
Gluconapoleiferin: Another compound with a similar aliphatic chain but different core structure and biological activity.
The uniqueness of this compound lies in its combination of an indole core with an aliphatic side chain, providing distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
141088-55-3 |
|---|---|
Formule moléculaire |
C17H23N |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
1-hex-5-enyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C17H23N/c1-5-6-7-10-13-18-14(2)17(3,4)15-11-8-9-12-16(15)18/h5,8-9,11-12H,1-2,6-7,10,13H2,3-4H3 |
Clé InChI |
UXXWHQKOBVSJGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C)N(C2=CC=CC=C21)CCCCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















